N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-ethoxybenzamide
Overview
Description
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-ethoxybenzamide is a complex organic compound characterized by a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane moiety imparts unique steric and electronic properties, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of bicyclo[2.2.1]heptane derivatives with ethyl halides, followed by amidation with 2-ethoxybenzoic acid. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols to introduce different substituents on the benzamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring .
Scientific Research Applications
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.
Materials Science: Its rigid bicyclic structure can be utilized in the design of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an uncompetitive antagonist at NMDA receptors, binding to the phencyclidine site and inhibiting receptor activity. This interaction can modulate neurotransmitter release and synaptic plasticity, making it relevant in the study of neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- 2-(4-fluorophenyl)-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
- N-(2-morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine
Uniqueness
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-ethoxybenzamide stands out due to its ethoxybenzamide moiety, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-21-17-7-5-4-6-15(17)18(20)19-12(2)16-11-13-8-9-14(16)10-13/h4-7,12-14,16H,3,8-11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGJHHCSHAIAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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